

An In-Depth Technical Guide to 4-(2-Methoxyethoxy)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)aniline

Cat. No.: B1350914

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(2-Methoxyethoxy)aniline**, a key chemical intermediate. It covers its fundamental properties, detailed synthetic protocols, and its significant role as a building block in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identification

- IUPAC Name: **4-(2-methoxyethoxy)aniline**
- CAS Number: 33311-29-4

Physicochemical and Spectroscopic Data

Quantitative data for **4-(2-Methoxyethoxy)aniline** is summarized below. Please note that experimental spectroscopic data is not readily available in public databases; therefore, predicted Nuclear Magnetic Resonance (NMR) data is provided for reference.

Property	Value
Molecular Formula	C ₉ H ₁₃ NO ₂
Molecular Weight	167.21 g/mol
Appearance	Light brown to brown solid
Predicted Density	1.078 g/cm ³
Predicted pKa	5.10 ± 0.10

Predicted ¹ H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic H	6.75	d, J=8.8 Hz	2H	H-2, H-6
Aromatic H	6.65	d, J=8.8 Hz	2H	H-3, H-5
-OCH ₂ -	4.01	t, J=4.8 Hz	2H	Ar-O-CH ₂ -
-OCH ₂ -	3.69	t, J=4.8 Hz	2H	-CH ₂ -O-CH ₃
-NH ₂	3.58	br s	2H	-NH ₂
-OCH ₃	3.40	s	3H	-O-CH ₃

Predicted ¹³ C NMR	Chemical Shift (ppm)	Assignment
Aromatic C	152.0	C-4
Aromatic C	141.2	C-1
Aromatic C	116.0	C-3, C-5
Aromatic C	115.5	C-2, C-6
-OCH ₂ -	71.2	-CH ₂ -O-CH ₃
-OCH ₂ -	68.0	Ar-O-CH ₂ -
-OCH ₃	59.1	-O-CH ₃

Experimental Protocols: Synthesis of 4-(2-Methoxyethoxy)aniline

The most common and well-established method for synthesizing **4-(2-Methoxyethoxy)aniline** is through the reduction of the corresponding nitroaromatic compound, 1-(2-methoxyethoxy)-4-nitrobenzene.

Protocol: Reduction of 1-(2-methoxyethoxy)-4-nitrobenzene

This protocol is based on the classical Bechamp reduction method using a metal and acid.

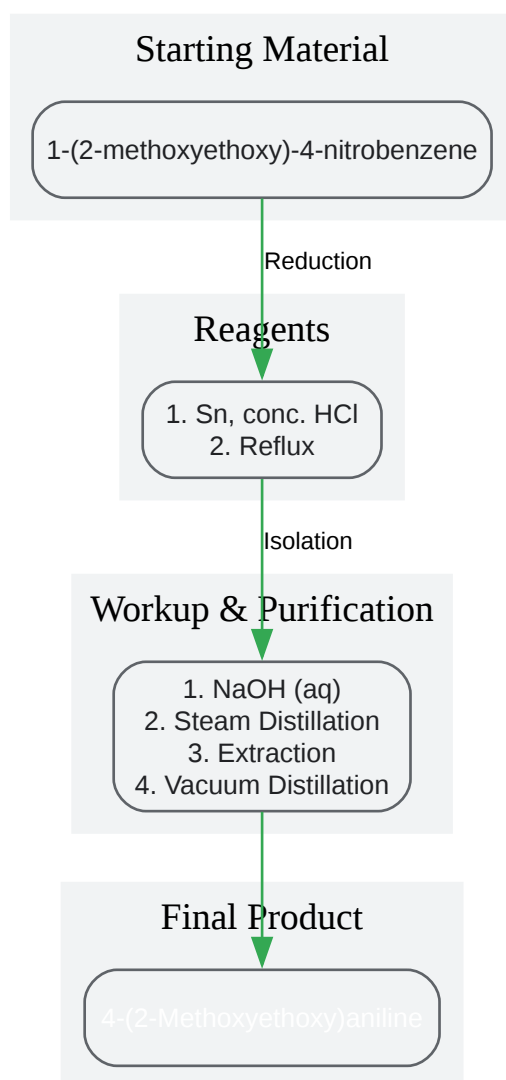
Materials:

- 1-(2-methoxyethoxy)-4-nitrobenzene
- Tin (Sn) metal, granulated
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)
- Deionized Water
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1-(2-methoxyethoxy)-4-nitrobenzene (1 equivalent) and granulated tin (2.5-3 equivalents).
- **Acid Addition:** Slowly add concentrated hydrochloric acid (5-6 equivalents) to the flask in portions. The reaction is exothermic and will likely require an ice bath to maintain control of the temperature at the beginning of the addition.

- **Reflux:** After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.
- **Neutralization and Workup:** Cool the reaction mixture to room temperature. Carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This will neutralize the excess acid and precipitate tin salts. The desired aniline will be present as a free base.
- **Isolation (Steam Distillation):** The phenylamine can be separated from the reaction mixture via steam distillation. The aniline is volatile in steam and will co-distill. Collect the distillate, which will be an emulsion of the aniline in water.
- **Extraction:** Transfer the distillate to a separatory funnel and extract the aqueous layer several times with diethyl ether.
- **Drying and Solvent Removal:** Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **4-(2-Methoxyethoxy)aniline**.
- **Purification:** The crude product can be further purified by vacuum distillation to obtain the final product in high purity.



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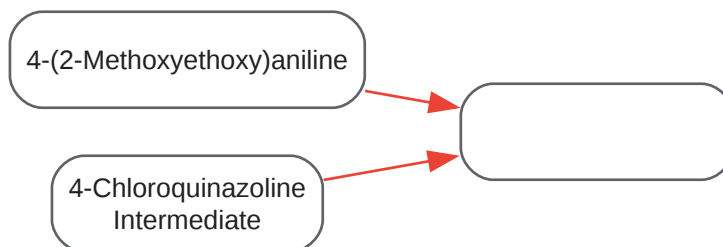
Caption: Synthetic workflow for **4-(2-Methoxyethoxy)aniline**.

Applications in Drug Development

4-(2-Methoxyethoxy)aniline is a valuable building block in medicinal chemistry. Its primary application is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The aniline functional group provides a reactive handle for a variety of coupling reactions, most notably in the formation of substituted quinazolines.

Role in Kinase Inhibitor Synthesis

Aniline derivatives are crucial for the synthesis of 4-anilinoquinazolines, a class of compounds known to be potent inhibitors of various protein kinases.[1][2] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling pathways that are often hyperactivated in cancer cells. The substituents on the aniline ring, such as the 2-methoxyethoxy group in this case, can significantly influence the potency, selectivity, and pharmacokinetic properties of the final drug candidate.



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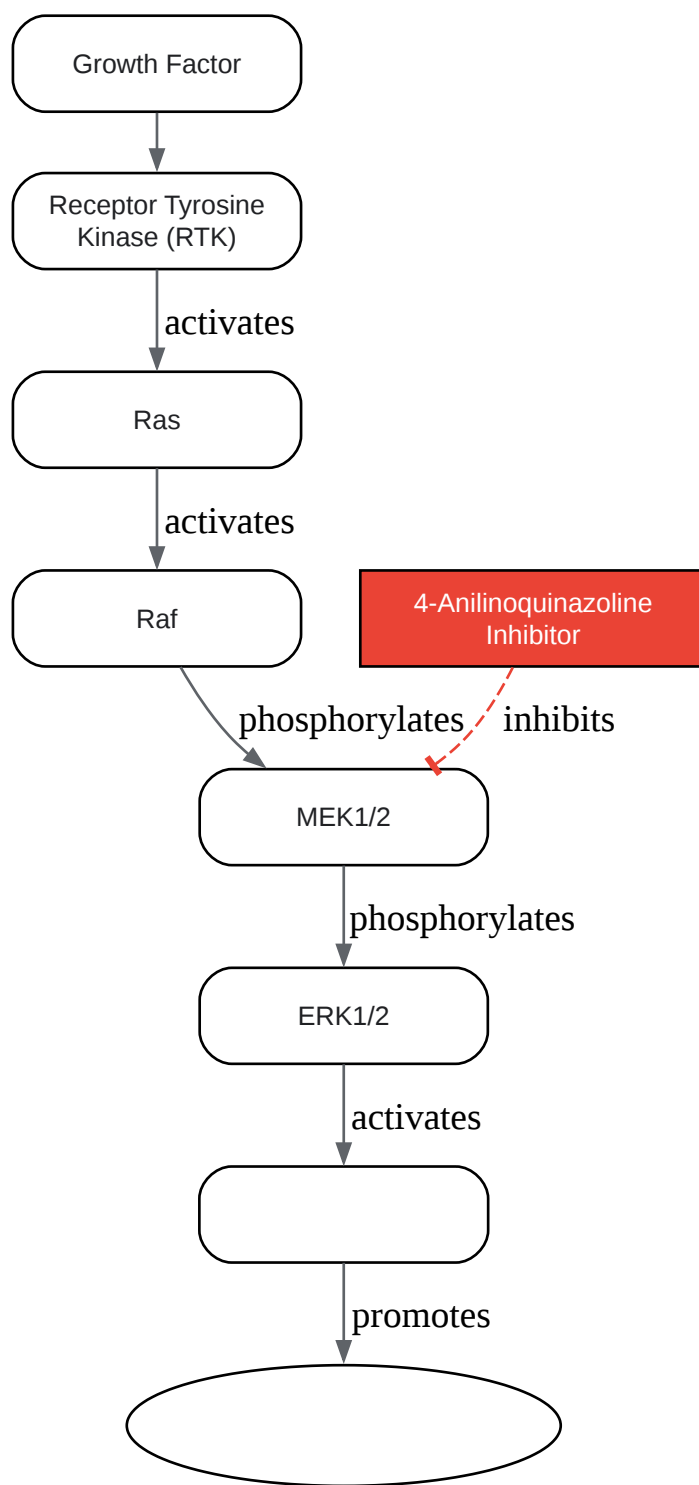
Caption: Logical workflow from aniline to kinase inhibitor.

Involvement in Biological Pathways

While **4-(2-Methoxyethoxy)aniline** itself is not known to be biologically active in specific signaling pathways, the kinase inhibitors derived from it are designed to modulate critical cellular signaling cascades. One of the most relevant pathways is the Ras-MAPK (Mitogen-Activated Protein Kinase) signaling cascade.

The Ras-MAPK Signaling Pathway

The Ras-MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Mutations that lead to the constitutive activation of this pathway are common in many human cancers. Kinase inhibitors derived from 4-anilinoquinazolines can target key kinases within this pathway, such as MEK1/2, thereby inhibiting the aberrant signaling and blocking cancer cell growth.[1]



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Caption: Inhibition of the Ras-MAPK signaling pathway.

In summary, **4-(2-Methoxyethoxy)aniline** is a synthetically important molecule whose value lies in its role as a precursor to high-value pharmaceutical compounds. Its structural features allow for its incorporation into complex molecular scaffolds designed to interact with specific biological targets, making it a compound of significant interest to the drug development community.

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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(2-Methoxyethoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350914#4-2-methoxyethoxy-aniline-cas-number-and-iupac-name]

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